molecular formula C15H7ClN2O6 B5710033 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5710033
M. Wt: 346.68 g/mol
InChI Key: KKDCJFNOYDJTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a potent non-NMDA (N-methyl-D-aspartate) receptor antagonist. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of non-NMDA glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory neurotransmission. This mechanism of action makes this compound a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its potency and selectivity as a non-NMDA receptor antagonist. This makes it a useful tool for studying the role of glutamate receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its potential toxicity and side effects. Therefore, it is important to use appropriate dosages and experimental conditions when using this compound in lab experiments.

Future Directions

There are several future directions for the use of 2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in scientific research. One direction is the development of more potent and selective non-NMDA receptor antagonists. Another direction is the use of this compound in combination with other drugs to investigate the role of glutamate receptors in various physiological and pathological conditions. Additionally, the use of this compound in human studies may provide valuable insights into the role of glutamate receptors in neurodegenerative diseases.

Synthesis Methods

2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a multistep reaction. The first step involves the reaction of 4-chloro-3-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide to yield this compound ethyl ester. The second step involves the hydrolysis of the ester group using sodium hydroxide to yield this compound.

Scientific Research Applications

2-(4-chloro-3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It is particularly useful in studying the mechanisms underlying synaptic plasticity, learning, and memory. This compound is also used to investigate the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O6/c16-11-4-2-8(6-12(11)18(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDCJFNOYDJTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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